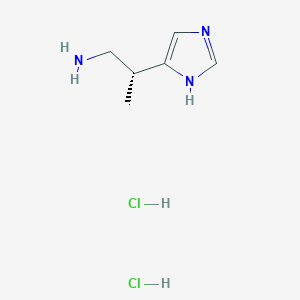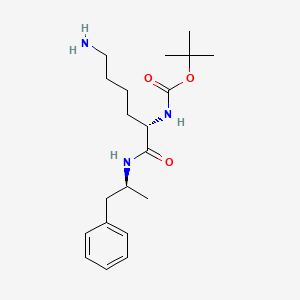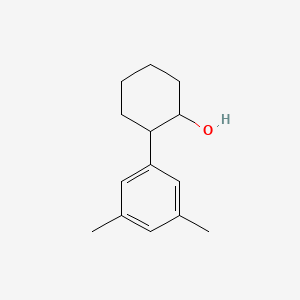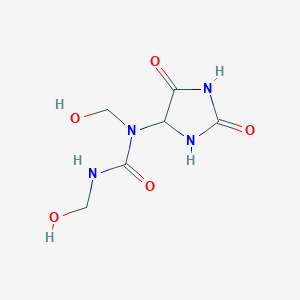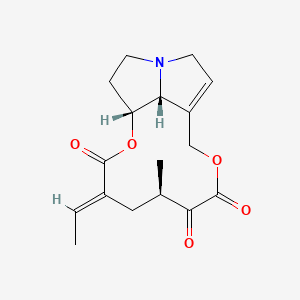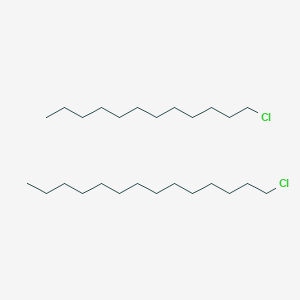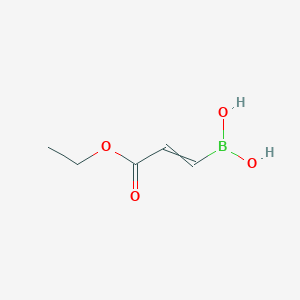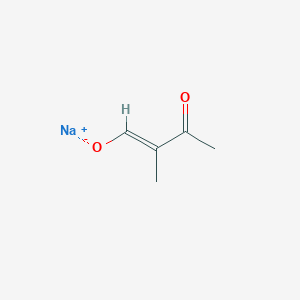
2-Methyl-3-oxobutanal Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxobutanal Sodium Salt is a chemical compound with the molecular formula C5H7NaO2 and a molecular weight of 122.10 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-3-oxobutanal Sodium Salt typically involves the reaction of 2-Methyl-3-oxobutanal with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the compound is produced by reacting 2-Methyl-3-oxobutanal with sodium hydroxide under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-oxobutanal Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxobutanal Sodium Salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-oxobutanal Sodium Salt involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. It can also participate in redox reactions, altering the oxidation state of other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-oxobutanal: The parent compound without the sodium salt.
3-Methyl-2-oxobutanoic acid, sodium salt: A similar compound with a different substitution pattern
Uniqueness
2-Methyl-3-oxobutanal Sodium Salt is unique due to its specific reactivity and solubility properties. It is more soluble in water compared to its parent compound, making it more suitable for aqueous reactions and applications .
Propiedades
Fórmula molecular |
C5H7NaO2 |
|---|---|
Peso molecular |
122.10 g/mol |
Nombre IUPAC |
sodium;(E)-2-methyl-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C5H8O2.Na/c1-4(3-6)5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |
Clave InChI |
VZUJKSCAQOORQX-BJILWQEISA-M |
SMILES isomérico |
C/C(=C\[O-])/C(=O)C.[Na+] |
SMILES canónico |
CC(=C[O-])C(=O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



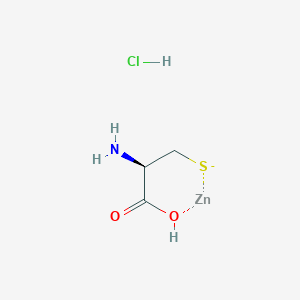
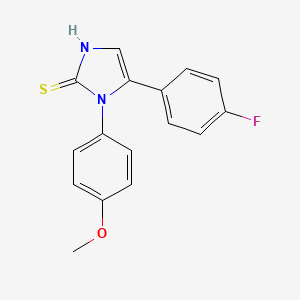
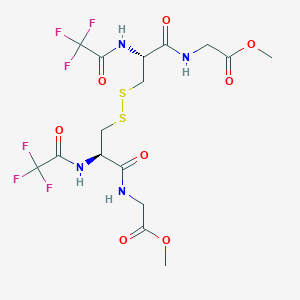
![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine](/img/structure/B13405145.png)
